Antibacterial Activity: Carmagerol Exhibits 16- to 32-Fold Lower Potency Against MRSA and Other *S. aureus* Strains Compared to CBG
In a direct head-to-head comparison, Carmagerol (Compound 8) demonstrated markedly reduced antibacterial activity against a panel of six *Staphylococcus aureus* strains, including methicillin-resistant (MRSA) and epidemic MRSA (EMRSA) strains, relative to its parent compound cannabigerol (CBG, 3b). Specifically, Carmagerol's Minimum Inhibitory Concentration (MIC) values ranged from 16 to 32 μg/mL, whereas CBG exhibited potent activity with MICs of 1 to 2 μg/mL across the same strains [1]. This 16- to 32-fold decrease in potency is attributed to the dihydroxylation of the ω-double bond, which increases hydrophilicity and reduces cellular bioavailability [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *S. aureus* strains |
|---|---|
| Target Compound Data | MIC = 16–32 μg/mL |
| Comparator Or Baseline | Cannabigerol (CBG); MIC = 1–2 μg/mL |
| Quantified Difference | 16- to 32-fold higher MIC (lower potency) for Carmagerol |
| Conditions | Panel of six *S. aureus* strains: SA-1199B, RN-4220, XU212, ATCC25923, EMRSA-15, EMRSA-16; broth microdilution assay |
Why This Matters
This quantitative differentiation is critical for researchers studying cannabinoid antibacterials or structure-activity relationships; Carmagerol serves as a low-potency control or a tool to probe the role of terpenoid hydroxylation in antibacterial activity.
- [1] Appendino, G., Gibbons, S., Giana, A., Pagani, A., Grassi, G., Stavri, M., Smith, E., & Rahman, M. M. (2008). Antibacterial Cannabinoids from Cannabis sativa: A Structure−Activity Study. Journal of Natural Products, 71(8), 1427-1430. View Source
